4,6-dichloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4,6-Dichloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core structure This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a 4-methylphenyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 4-methylphenylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazolo[3,4-d]pyrimidines, oxidized derivatives, and biaryl compounds.
Scientific Research Applications
4,6-Dichloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,6-dichloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives such as:
- 4,6-Dichloropyrimidine
- 4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- 4,6-Dichloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
4,6-Dichloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H8Cl2N4 |
---|---|
Molecular Weight |
279.12 g/mol |
IUPAC Name |
4,6-dichloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H8Cl2N4/c1-7-2-4-8(5-3-7)18-11-9(6-15-18)10(13)16-12(14)17-11/h2-6H,1H3 |
InChI Key |
NAYSBOBKJMEREY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)Cl)Cl |
Origin of Product |
United States |
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